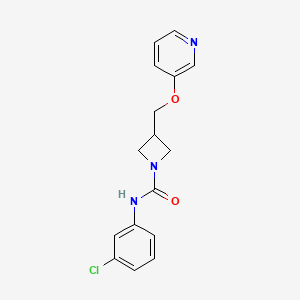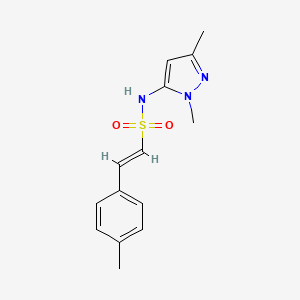
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an indole group, a thioacetamide group, and a methylpiperidine group . These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or multicomponent reactions . For example, imidazole derivatives can be synthesized through the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the functional groups present and their interactions. For instance, the indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The methylpiperidine group is a piperidine ring with a methyl substituent .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the thioacetamide group might undergo hydrolysis to form a thiol and acetamide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar indole and thioacetamide groups might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Structure Analysis
Research has focused on the synthesis and structural analysis of compounds similar to the one . For instance, studies on the synthesis and structure of redox derivatives of related compounds highlight the conformational properties and redox behavior in crystal and solution states, providing insights into their chemical reactivity and potential applications in redox chemistry and materials science (Sen', Shilov, & Golubev, 2014).
Heterocyclic Syntheses
Thioueido-acetamides have been utilized as starting materials for the synthesis of various heterocyclic compounds through one-pot cascade reactions. This methodology demonstrates the versatility of thioureido-acetamides in organic synthesis, leading to the efficient production of heterocycles important in pharmaceutical development and materials science (Schmeyers & Kaupp, 2002).
Astrochemical Relevance
In astrochemistry, the reaction of hydrogen atoms with acetamide (a molecule with a structure related to the compound ) in a para-hydrogen matrix has been studied to understand the formation of complex organic molecules (COM) in interstellar conditions. This research provides insights into the potential pathways for the synthesis of organic compounds in space, highlighting the astrobiological significance of acetamide and related molecules (Haupa, Ong, & Lee, 2020).
Photoinitiators for Polymerization
Studies on the use of thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators, which include compounds structurally similar to "2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide", have been conducted. These studies explore the applications in polymer science, specifically for the preparation of PMMA hybrid networks. Such research underscores the potential of these compounds in developing advanced materials with improved properties (Batibay, Gunkara, Ocal, & Arsu, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-13-6-8-20(9-7-13)18(23)11-21-10-16(24-12-17(19)22)14-4-2-3-5-15(14)21/h2-5,10,13H,6-9,11-12H2,1H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBLSANTAVKNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2768926.png)

![2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2768928.png)
![3-[2-(3-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2768929.png)


![N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768934.png)



![3-(Prop-2-enoylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2768939.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2768940.png)
![4-[[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2768942.png)